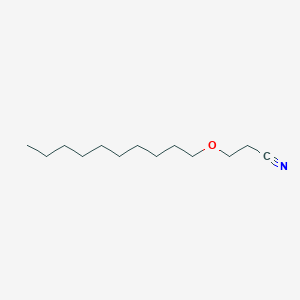

3-(Decyloxy)propionitrile

Descripción general

Descripción

3-(Decyloxy)propionitrile: is an organic compound with the molecular formula C9H5Cl2NOS2. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Decyloxy)propionitrile involves several steps, typically starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxypropanenitrile with decanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Decyloxy)propionitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted nitriles .

Aplicaciones Científicas De Investigación

3-(Decyloxy)propionitrile, a compound with the molecular formula CHNO, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across multiple fields, including materials science, pharmaceuticals, and chemical synthesis.

Physical Properties

- Boiling Point : Information about boiling points can be crucial for applications requiring specific thermal properties.

- Solubility : Solubility in organic solvents makes it suitable for various chemical reactions.

Materials Science

Polymer Synthesis : this compound is utilized as a monomer in the synthesis of polymers. Its ability to enhance the hydrophobic properties of polymeric materials makes it valuable in creating coatings and adhesives that require water resistance.

Nanocomposites : The compound can be integrated into nanocomposite materials, enhancing mechanical strength and thermal stability. Research has shown that incorporating such compounds into polymer matrices can significantly improve their performance under stress conditions.

Pharmaceutical Applications

Drug Delivery Systems : The hydrophobic nature of this compound allows it to be used in creating liposomes or micelles for drug delivery. These systems can encapsulate hydrophilic drugs, improving their bioavailability.

Synthesis of Bioactive Compounds : Its nitrile functional group can serve as a precursor for synthesizing various bioactive compounds, including potential pharmaceuticals targeting specific diseases.

Chemical Synthesis

Reagent in Organic Reactions : The compound acts as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its unique structure allows for selective reactions that can lead to the formation of complex organic molecules.

Catalyst Development : Research indicates that derivatives of this compound can function as catalysts in various chemical reactions, facilitating processes such as esterification and amidation.

Case Study 1: Polymer Coatings

A study published in the Journal of Applied Polymer Science demonstrated the use of this compound in developing a new class of polymer coatings with enhanced water resistance and durability. The research highlighted the compound's role in improving the mechanical properties of the coating while maintaining flexibility.

Case Study 2: Drug Delivery

In a recent pharmacological study, researchers investigated the effectiveness of drug delivery systems incorporating this compound. The results indicated improved drug release profiles compared to conventional systems, making it a promising candidate for further development in targeted therapies.

Case Study 3: Organic Synthesis

A research article detailed the use of this compound as a reagent in synthesizing complex organic molecules. The study illustrated its efficiency in nucleophilic substitution reactions, which are critical for developing new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(Decyloxy)propionitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions .

Comparación Con Compuestos Similares

- 3-Hydroxypropanenitrile

- 3-Decyloxypropanenitrile

- 3-Methoxypropanenitrile

Comparison: Compared to these similar compounds, 3-(Decyloxy)propionitrile stands out due to its unique decyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Propiedades

Número CAS |

16728-51-1 |

|---|---|

Fórmula molecular |

C13H25NO |

Peso molecular |

211.34 g/mol |

Nombre IUPAC |

3-decoxypropanenitrile |

InChI |

InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-10,12-13H2,1H3 |

Clave InChI |

VBBZORLTUCTLEO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCCC#N |

SMILES canónico |

CCCCCCCCCCOCCC#N |

Key on ui other cas no. |

16728-51-1 |

Descripción física |

Liquid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.